butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
Description
Butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a structurally complex small molecule characterized by a benzo[b][1,4]thiazine core modified with cyano (-CN), fluoro (-F), and sulfone (-SO₂) groups. The thiazine ring is fused to a benzoate ester moiety via a methylene bridge, with a butyl ester substituent at the para position of the benzoate (Figure 1). This compound belongs to the 1,4-thiazine family, which is known for diverse biological activities, including enzyme inhibition and antimicrobial properties . The sulfone group enhances stability and electron-withdrawing effects, while the cyano and fluoro substituents likely influence lipophilicity and target binding.
Synthetic routes for analogous 1,4-thiazine derivatives typically involve nucleophilic substitution or cyclization reactions. For example, methyl 4-[(2-methyl-4H-benzo[b]thiazolo[4,5-e][1,4]thiazin-4-yl)methyl]benzoate (compound 4o) was synthesized via LiHMDS-mediated alkylation in DMF, achieving a 52% yield . The target compound may follow similar strategies, though the presence of multiple electronegative groups could necessitate specialized conditions.
Properties
IUPAC Name |
butyl 4-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-2-3-11-27-20(24)14-7-9-15(10-8-14)23-13-16(12-22)28(25,26)19-17(21)5-4-6-18(19)23/h4-10,13H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBGUHFZRHEWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multiple steps, including the formation of the benzo[b][1,4]thiazine core, introduction of the cyano and fluoro groups, and esterification with butyl benzoate. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The fluoro and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate exhibit significant anticancer properties. The thiazine ring structure is known to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can inhibit specific pathways related to tumor growth, suggesting potential for development as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Its unique structure allows it to penetrate bacterial membranes effectively, leading to cell death. In vitro studies have confirmed its efficacy against gram-positive and gram-negative bacteria, making it a candidate for further investigation in antibiotic development .
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under heat and UV exposure .
Nanocomposites
The compound can also be integrated into nanocomposite materials. By combining it with nanoparticles such as silica or titanium dioxide, researchers have developed materials with enhanced electrical conductivity and optical properties. These nanocomposites are being explored for applications in electronics and photonics .
Agricultural Chemistry
Pesticidal Applications
this compound has potential as a pesticide due to its ability to disrupt the biological processes of pests. Preliminary studies indicate that it can act as an effective insecticide by targeting specific enzymes critical for pest survival . This application is particularly relevant in the context of developing eco-friendly pesticides.
Case Studies
Mechanism of Action
The mechanism of action of butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The target compound’s sulfone and cyano groups may complicate synthesis compared to simpler thiazine derivatives. LiHMDS-mediated alkylation (as in ) could be adaptable but may require optimization for steric hindrance.
- Biological Potential: The fluorinated thiazine core aligns with bioactive molecules targeting oxidative stress pathways, though direct data is lacking. The sulfone group may improve metabolic stability compared to non-oxidized thiazines .
- Safety Profile : Butyl benzoate’s irritation risks suggest that the target compound’s additional functional groups warrant rigorous toxicity screening, particularly for dermal applications.
Biological Activity
Butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (BFBT) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BFBT, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
BFBT features a complex structure characterized by a benzo[b][1,4]thiazine core , a cyano group , and a fluoro substituent . The unique arrangement of these functional groups contributes to its biological activity. The synthesis of BFBT typically involves multiple steps, including the formation of the thiazine core and subsequent functionalization to introduce the cyano and fluoro groups.
The biological activity of BFBT is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups enhance binding affinity and specificity towards these targets, potentially leading to modulation of various biological pathways. Detailed studies are necessary to elucidate the exact molecular mechanisms involved.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. While specific data on BFBT's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness against microbial pathogens.
Anticancer Properties
BFBT has been explored for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives from the benzothiazine family have been reported to exhibit selective toxicity against cancer cells while sparing normal cells.
Anti-inflammatory Effects
The anti-inflammatory properties of BFBT are also under investigation. Compounds with similar functional groups have shown promise in reducing inflammation markers in vitro and in vivo. This suggests that BFBT may modulate inflammatory pathways, although further research is needed to confirm these effects.
Comparative Studies
Comparative studies with similar compounds can provide insights into the unique biological activities of BFBT.
Case Studies
Recent studies have highlighted the biological importance of benzothiazine derivatives in medicinal chemistry:
- Antimicrobial Efficacy : A study demonstrated that certain benzothiazine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong antimicrobial potential .
- Cytotoxicity in Cancer Cells : Another research effort focused on the anticancer properties of benzothiazine derivatives showed that some compounds had IC50 values in the nanomolar range against specific cancer cell lines .
- Inflammation Modulation : In vivo studies reported significant reductions in inflammatory markers when treated with benzothiazine derivatives, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of structurally complex heterocyclic compounds like butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate requires multi-step protocols. Key steps include:
- Cyclization and functional group introduction : Use reflux conditions with polar aprotic solvents (e.g., DMF) for heterocycle formation, as demonstrated in the synthesis of benzothiazole derivatives .
- Esterification : Employ butyl halides or anhydrides in the presence of a base (e.g., K₂CO₃) to introduce the butyl ester group, similar to methods for methyl benzoate derivatives .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products .
Experimental Tip : Monitor reaction progress via TLC and optimize reaction times (typically 4–8 hours) to balance yield and side-product formation .
Basic: Which analytical techniques are most effective for characterizing its structural stability and purity?
Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm the presence of the cyano, fluoro, and sulfone groups .
- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are suspected .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres to guide storage conditions .
Advanced: How can factorial design be applied to optimize reaction conditions for scale-up?
Answer:
Factorial design is critical for identifying interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Variables : Temperature (80–120°C), solvent (DMF vs. THF), and molar ratio (1:1 to 1:1.2).
- Response Metrics : Yield, purity, and reaction time.
- Implementation : Use a 2 factorial design (where k = number of variables) to minimize experimental runs. Analyze main effects and interactions via ANOVA .
Case Study : In benzothiazole synthesis, optimizing reflux time (4–6 hours) and acetic acid concentration (5–10 drops) improved yields by 15–20% .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictory data often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times, and positive controls) .
- Impurity Profiling : Use HPLC-MS to quantify side-products (e.g., hydrolyzed esters or oxidized thiazine rings) that may influence bioactivity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations to differentiate true activity from artifacts .
Example : Inconsistent anti-inflammatory results for benzoxazinone derivatives were traced to residual DMF in samples, which itself exhibits biological activity .
Advanced: What computational approaches are suitable for predicting its mechanism of action?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the cyano and sulfone groups as potential pharmacophores .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations : Simulate binding dynamics over 50–100 ns to assess residence time and conformational changes in target proteins .
Validation : Cross-reference computational results with mutagenesis studies or SAR data from analogous compounds .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Core Modifications : Synthesize derivatives with variations in the fluoro (e.g., Cl, Br substitution) or cyano (e.g., nitro, amide) groups .
- Side-Chain Optimization : Replace the butyl ester with methyl, ethyl, or benzyl esters to study lipophilicity effects .
- Biological Testing : Screen derivatives against a panel of targets (e.g., cancer cell lines, enzymatic assays) using dose-response curves .
Data Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways (e.g., ester hydrolysis or sulfone reduction) .
- Formulation : Use inert atmospheres (argon) and desiccants (silica gel) in storage vials. Avoid light exposure by using amber glass .
- Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in DMSO immediately before use .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
Answer:
- Conceptual Alignment : Link its heterocyclic core to known pharmacophores (e.g., benzothiazines as kinase inhibitors) and propose mechanisms based on electron-withdrawing groups (fluoro, sulfone) .
- Hypothesis Testing : Design experiments to validate theoretical predictions (e.g., "The sulfone group enhances target binding via hydrogen bonding") using mutagenesis or isotopic labeling .
- Literature Synthesis : Compare results with structurally similar compounds (e.g., benzoxazinones or thiadiazoles) to identify trends or anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
